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Compound of Interest

Compound Name: Allatostatin II acetate

Cat. No.: B10825670 Get Quote

Abstract & Mechanistic Grounding
Allatostatin II (Ast-II) is a neuropeptide belonging to the Allatostatin A (AstA) family,

characterized by the C-terminal -FGL-amide consensus sequence. While originally identified for

their role in inhibiting juvenile hormone biosynthesis in the corpora allata, AstA peptides are

potent pleiotropic regulators of gut physiology. They act as "brain-gut" peptides, primarily

exerting myoinhibitory effects on the foregut and hindgut smooth muscle via

-protein coupled receptors (AlstR).

In an in vitro organ bath setting, Allatostatin II acetate acts by hyperpolarizing the muscle

membrane, likely through the modulation of potassium channels and the inhibition of cAMP

accumulation. This protocol details the precise concentration ranges, buffer formulations, and

experimental workflows required to generate robust dose-response curves for gut motility

inhibition.

Signaling Pathway Visualization
The following diagram illustrates the putative signaling cascade initiated by Allatostatin II

binding, leading to muscle relaxation.
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Figure 1: Putative signal transduction pathway for Allatostatin II-mediated myoinhibition in

insect visceral muscle.

Compound Profile & Preparation[1][2][3][4][5]
Compound: Allatostatin II Acetate Sequence: H-Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-

NH

(Type A, FGL-amide) Molecular Weight: ~1067.2 g/mol (free base) Solubility: Water-soluble;
enhanced in slightly acidic buffers.

Reconstitution Protocol
To ensure experimental consistency, avoid repeated freeze-thaw cycles.

Stock Solution (

): Dissolve

of Allatostatin II Acetate in

of sterile, deionized water (or dilute acetic acid

if solubility is resistant). Vortex gently for 30 seconds.

Aliquot Storage: Dispense into

aliquots in low-binding microcentrifuge tubes. Flash freeze in liquid nitrogen and store at

.

Stability: Stable for 6 months at

. Working solutions should be prepared fresh daily.

Experimental Setup: The Organ Bath
The reliability of motility assays hinges on the physiological saline composition. The following

"Standard Insect Saline" is optimized for Lepidopteran and Dipteran gut tissues.

Physiological Saline (1L)
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Component
Concentration
(mM)

Mass (g/L) Function

NaCl 154.0 9.00

Osmotic

balance/Action

potential

KCl 2.7 0.20
Resting membrane

potential

CaCl

· 2H

O

1.8 0.26
Muscle contraction

coupling

MgCl

· 6H

O

2.0 0.41 Enzymatic cofactor

Glucose/Trehalose 5.0 0.90 Metabolic substrate

HEPES 10.0 2.38 pH buffering

pH Adjustment: Adjust to pH 7.0–7.2 using 1M NaOH.

Aeration: Continuously oxygenate with

(carbogen) or ambient air (species dependent) to maintain tissue viability.

Dosing Protocol & Concentrations
For a standard myoinhibitory assay, Allatostatin II acetate typically exhibits an

in the nanomolar range (

to

).
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Concentration Gradient
Prepare the following working concentrations in physiological saline immediately prior to the

assay.

Designation Molar Conc. (M)
Preparation (from
previous step)

Expected Effect

Baseline 0 Saline Only
Spontaneous rhythmic

contractions

Low Dose 1:10 dilution of Minimal/Threshold

inhibition

Mid Dose 1 1:10 dilution of ~20-30% Inhibition

(frequency)

Mid Dose 2 1:10 dilution of
~50% Inhibition (

range)

High Dose 1:10 dilution of Significant amplitude

reduction

Saturation
1:1000 dilution of

Stock

Complete cessation of

motility

Application Workflow
The following workflow ensures data integrity by accounting for tissue fatigue and wash-out

recovery.
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Figure 2: Step-by-step workflow for the in vitro gut motility assay.

Detailed Steps:

Mounting: Suspend the isolated gut segment vertically in the organ bath (

or

chamber). Apply a pre-load tension of

(adjust for species size;

for Drosophila,

for Periplaneta).

Equilibration: Allow tissue to stabilize for 30–60 minutes until regular spontaneous

contractions are observed. Wash buffer every 15 minutes.

Dosing (Non-Cumulative):

Record 5 minutes of baseline activity.

Apply the lowest concentration (

).

Record response for 3–5 minutes (look for immediate frequency drop or amplitude

reduction).

Washout: Drain and refill bath 3 times. Allow 10–15 minutes for activity to return to

baseline.

Proceed to the next higher concentration.

Data Analysis & Validation
To validate the assay, calculate the Percent Inhibition for both contraction Frequency and

Amplitude (Force).
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: Average frequency/amplitude during the 2 minutes prior to dosing.

: Average frequency/amplitude during the stable phase of the drug effect (usually 1–3 mins
post-application).

Acceptance Criteria:

Control tissues (saline only) must maintain

stability over the assay duration.

Washout must restore activity to at least

of original baseline before proceeding to the next dose.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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